Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated 4-Aminobenzoic Acid
The ortho-trifluoromethyl group in 4-amino-2-(trifluoromethyl)benzoic acid increases lipophilicity by approximately 1.8 logP units compared to the non-fluorinated analog 4-aminobenzoic acid (PABA). This directly correlates with improved passive membrane permeability, a critical parameter for CNS drug candidates .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 (experimental) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA): LogP = 0.83 (experimental) |
| Quantified Difference | ΔLogP = +1.86 (226% increase) |
| Conditions | Calculated/experimental logP from ChemSrc and PubChem databases |
Why This Matters
A LogP increase of this magnitude is a primary driver for blood-brain barrier penetration and oral bioavailability in medicinal chemistry campaigns, making this compound a strategic choice for CNS-targeted libraries.
